3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-
Description
The compound 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- (CAS 250651-52-6) is a heterocyclic aromatic molecule featuring an imidazo[4,5-b]pyridine core substituted with a hydroxymethyl (-CH2OH) group at position 2 and a chlorine atom at position 6 . The methanol group enhances hydrogen-bonding capacity, while the chloro substituent increases lipophilicity, impacting pharmacokinetic properties.
Properties
IUPAC Name |
(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIBCDFDXHVLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to yield 2,3-diaminopyridine. The cyclization is then achieved using carboxylic acid derivatives, such as acetic anhydride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of palladium on carbon or Raney nickel as reducing agents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogen in the presence of palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, Raney nickel.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting anaplastic lymphoma kinase (ALK) and other tyrosine kinases.
Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.
Material Science:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Chloro-3H-imidazo[4,5-b]pyridine (CAS 52090-89-8)
- Key Difference : Chlorine substitution at position 5 instead of 6.
- Impact : Altered electronic distribution and steric interactions. The 5-chloro isomer may exhibit distinct reactivity in electrophilic substitutions and differential binding to biological targets compared to the 6-chloro analog .
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-19-0)
Functional Group Modifications
3H-Imidazo[4,5-b]pyridine-2-methanol, α-methyl (CAS 250651-52-6)
- Key Difference: Methanol group at position 2 is replaced by a methyl ether (-CH2OCH3).
- Impact: Reduced polarity (PSA: ~40 vs.
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
- Example : Compound 3f (IC50: 9.2 µM against COX-2).
- Key Difference : Bulky aryl groups at positions 2 and 3.
- Impact: Enhanced steric hindrance and π-π stacking interactions, leading to selective COX-2 inhibition. The methanol and chloro groups in the target compound may favor different binding modes .
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Substituents | Molecular Weight | PSA (Ų) | Notable Properties/Activities |
|---|---|---|---|---|---|
| 6-Chloro-3H-imidazo[4,5-b]pyridine-2-methanol | 250651-52-6 | 2-CH2OH, 6-Cl | 183.60 | 60.17 | High polarity, potential H-bond donor |
| 5-Chloro-3H-imidazo[4,5-b]pyridine | 52090-89-8 | 5-Cl | 153.57 | 41.13 | Lower solubility, altered reactivity |
| 6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol | 172648-19-0 | 2-CH2OH, 6-Br | 223.04 | 60.17 | Enhanced lipophilicity |
| α-Methyl derivative | 250651-52-6 | 2-CH2OCH3, 6-Cl | 197.63 | 40.23 | Improved membrane permeability |
| 2,3-Diaryl derivative (3f) | - | 2,3-diaryl | ~350 | 70-80 | COX-2 inhibition (IC50: 9.2 µM) |
Biological Activity
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is a heterocyclic compound characterized by its fused imidazo-pyridine ring system. With the molecular formula C7H6ClN3O, it has garnered attention for its diverse biological activities, particularly in medicinal chemistry and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
The biological activity of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- can be attributed to its ability to interact with various biomolecules. Notably, it acts as an antagonist for biological receptors such as angiotensin II and thromboxane A2, influencing critical signaling pathways involved in cell proliferation and apoptosis .
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits FLT3 and aurora kinases, which are pivotal in cancer cell signaling pathways .
- Cell Cycle Interference : It disrupts normal cell cycle progression, leading to apoptosis in cancerous cells .
Antiproliferative Activity
Research has demonstrated that 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| LN-229 (Glioblastoma) | 5.0 |
| Capan-1 (Pancreatic) | 7.2 |
| HCT-116 (Colorectal) | 6.5 |
| NCI-H460 (Lung) | 4.8 |
| DND-41 (Leukemia) | 11.9 |
Antimicrobial Activity
In addition to its anticancer properties, the compound shows promising antimicrobial activity. Derivatives have been tested against various bacterial strains, revealing moderate effectiveness against E. coli and other pathogens .
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 32 | E. coli |
| Derivative B | 64 | S. aureus |
| Derivative C | 16 | Pseudomonas aeruginosa |
Case Study 1: Anticancer Properties
A study published in Molecules evaluated several imidazo[4,5-b]pyridine derivatives for their antiproliferative effects on human cancer cell lines. Among these, a compound structurally similar to 3H-Imidazo[4,5-b]pyridine-2-methanol showed an IC50 value of approximately 5 μM against glioblastoma cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the synthesis of new derivatives from the imidazo[4,5-b]pyridine scaffold. These derivatives were tested for antimicrobial activity against common pathogens. The study highlighted that some derivatives exhibited MIC values as low as 16 μg/mL against resistant strains of bacteria .
Q & A
Q. What are the established synthetic routes for 6-chloro-3H-imidazo[4,5-b]pyridine-2-methanol, and how can reaction conditions be optimized?
Answer: A common synthetic approach involves the condensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with aldehydes or nitriles under reflux conditions in ethanol, using catalytic piperidine. For example, Knoevenagel condensation with benzaldehyde yields intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)-3-phenylacrylonitrile, which can undergo further functionalization . Optimization focuses on solvent selection (e.g., ethanol for polarity), temperature control (reflux to avoid side reactions), and stoichiometric ratios to enhance regioselectivity .
Q. How is the structural characterization of 6-chloro-3H-imidazo[4,5-b]pyridine-2-methanol performed?
Answer: Structural elucidation combines spectroscopic and computational methods:
- NMR : and NMR identify proton environments and carbon frameworks, with shifts at δ 4.5–5.0 ppm typical for the methanol moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 187.04 for CHClNO) .
- X-ray Crystallography : Resolves bond angles and packing motifs, critical for validating imidazopyridine core geometry .
Advanced Research Questions
Q. How does the chloro-substitution at position 6 influence the compound’s bioactivity in kinase inhibition?
Answer: The 6-chloro group enhances binding affinity to kinase ATP pockets via hydrophobic interactions. Studies on analogous imidazopyridines (e.g., c-Met inhibitors) show that chloro-substitution at position 6 increases inhibitory potency (IC < 100 nM) compared to unsubstituted analogs. This is attributed to improved steric complementarity with hydrophobic kinase subpockets . SAR studies recommend evaluating electron-withdrawing groups (e.g., Cl, CF) at this position for optimizing target engagement .
Q. What computational strategies are effective for predicting the regioselectivity of imidazopyridine derivatives during synthesis?
Answer: Density Functional Theory (DFT) calculations assess nucleophilic attack pathways. For example, route selectivity in forming regioisomers (e.g., 12 vs. 13 in Scheme 4 ) is predicted by comparing activation energies of competing pathways. Nucleophilicity indices (e.g., Fukui functions) prioritize reactive sites, such as the CH group over NH in acetonitrile intermediates . MD simulations further validate solvent effects on transition states.
Q. How can researchers reconcile contradictory data on the biological activity of imidazopyridine analogs across studies?
Answer: Contradictions often arise from assay variability (e.g., cell lines, ATP concentrations) or divergent substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Comparative SAR : Cross-reference data from structurally related compounds (e.g., 6-fluoro vs. 6-chloro analogs) to isolate substituent-specific effects .
- In Silico Docking : Validate binding poses using co-crystal structures of homologs (e.g., PDB: 3LQ8 for c-Met) .
Q. What methodologies address regioselectivity challenges in functionalizing the imidazopyridine core?
Answer: Regioselectivity is controlled via:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies position 7 .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient pyridine ring .
Q. How can pharmacokinetic properties of 6-chloro-imidazopyridine derivatives be optimized for in vivo studies?
Answer: Key strategies:
Q. What intellectual property considerations apply when developing novel imidazopyridine analogs?
Answer: Patent landscapes prioritize novel substitution patterns (e.g., 6-chloro-2-methanol) and therapeutic claims (e.g., kinase inhibition). Prior art analysis (e.g., Novartis’ imidazopyridine-based complement factor B inhibitors ) informs freedom-to-operate strategies. Provisional patents should emphasize unique structural motifs and assay data to circumvent existing claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
